molecular formula C10H11ClN2O2 B14898976 4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile

4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile

Cat. No.: B14898976
M. Wt: 226.66 g/mol
InChI Key: ZFPVCCLIHOPCTE-UHFFFAOYSA-N
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Description

4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile is an organic compound with the molecular formula C10H11ClN2O2. This compound is characterized by the presence of a chloro group, a benzonitrile moiety, and an amino group substituted with a 1,3-dihydroxypropan-2-yl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 1,3-dihydroxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile is unique due to the presence of both the chloro and the 1,3-dihydroxypropan-2-yl amino groups, which confer distinct chemical properties and reactivity compared to its similar compounds .

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

4-chloro-2-(1,3-dihydroxypropan-2-ylamino)benzonitrile

InChI

InChI=1S/C10H11ClN2O2/c11-8-2-1-7(4-12)10(3-8)13-9(5-14)6-15/h1-3,9,13-15H,5-6H2

InChI Key

ZFPVCCLIHOPCTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(CO)CO)C#N

Origin of Product

United States

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